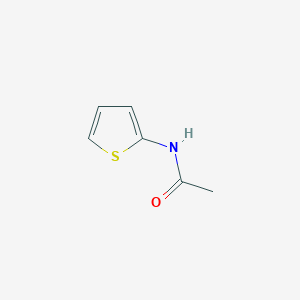

2-(Acetamido)thiophene

描述

Significance of Thiophene (B33073) Derivatives in Medicinal Chemistry

Thiophene derivatives hold a prominent position in medicinal chemistry, primarily due to their structural versatility and wide range of biological activities. nih.govnih.gov The thiophene nucleus is considered a "privileged scaffold," a molecular framework that can be modified to interact with various biological targets. nih.govrsc.org This has led to the inclusion of the thiophene moiety in numerous FDA-approved drugs. nih.govrsc.org In fact, an analysis revealed that 26 drugs containing a thiophene ring have received FDA approval for a variety of pharmacological applications. nih.gov

The physicochemical properties of thiophene, such as its electron-rich nature and its ability to act as a bioisostere for the phenyl ring, contribute to its success in drug design. nih.govcognizancejournal.com The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the ring system itself offers multiple sites for synthetic modification. nih.gov

Role as a Privileged Scaffold for Drug Discovery

The term "privileged scaffold" refers to molecular structures that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of new therapeutic agents. ingentaconnect.com The thiophene ring system is a prime example of such a scaffold. nih.govrsc.org Its incorporation into a molecule can confer a wide range of biological activities, making it a highly attractive starting point for drug discovery programs. nih.gov

The versatility of the thiophene scaffold allows medicinal chemists to synthesize large libraries of compounds with diverse pharmacological profiles. ingentaconnect.com Depending on the nature and position of the substituents on the thiophene ring, its derivatives have been shown to interact with a wide array of cancer-specific protein targets and inhibit various signaling pathways involved in cancer. ingentaconnect.comresearchgate.net One key precursor, 2-aminothiophene, is particularly valuable as it serves as a synthon for creating a multitude of biologically active thiophene-containing molecules. nih.gov

Diverse Pharmacological Applications of Thiophene-Based Compounds

The structural adaptability of the thiophene scaffold has resulted in the discovery of compounds with a broad spectrum of pharmacological activities. nih.govnih.gov Research has extensively documented the efficacy of thiophene derivatives as:

Anti-inflammatory agents : Many thiophene-based compounds have demonstrated potent anti-inflammatory properties. eprajournals.comencyclopedia.pub Marketed drugs like Tinoridine and Tiaprofenic acid, which contain a thiophene ring, act by inhibiting cyclooxygenase (COX) enzymes. encyclopedia.pub Zileuton, another thiophene derivative, is a lipoxygenase (LOX) inhibitor. encyclopedia.pub

Anticancer agents : Thiophene derivatives are a significant class of anticancer agents. nih.govresearchgate.net They target various proteins overexpressed in cancer cells, such as kinases, topoisomerases, and histone deacetylases (HDACs). nih.gov Raltitrexed and Olanzapine are examples of anticancer and antipsychotic drugs, respectively, that feature a thiophene moiety. nih.govencyclopedia.pub

Antimicrobial and Antifungal agents : The thiophene nucleus is present in several antimicrobial and antifungal drugs, including Cefoxitin and Sertaconazole. nih.govencyclopedia.pub

Anticonvulsant and Antipsychotic agents : Thiophene derivatives like Tiagabine and Etizolam are used for their anticonvulsant properties, while others exhibit antipsychotic effects. nih.govnih.gov

Antioxidant agents : The electron-rich nature of the thiophene ring contributes to the antioxidant properties observed in many of its derivatives. nih.gov

The table below summarizes some of the key pharmacological applications of thiophene derivatives and examples of related drugs.

| Pharmacological Application | Examples of Thiophene-Containing Drugs |

| Anti-inflammatory | Tinoridine, Tiaprofenic Acid, Suprofen, Tenoxicam nih.govencyclopedia.pub |

| Anticancer | Raltitrexed, Olaparib nih.gov |

| Antimicrobial/Antifungal | Cefoxitin, Sertaconazole, Tioconazole nih.govencyclopedia.pub |

| Anticonvulsant | Tiagabine, Etizolam nih.gov |

| Antipsychotic | Olanzapine, Benzocyclidine encyclopedia.pub |

| Antiplatelet | Ticlopidine, Clopidogrel encyclopedia.pub |

| Antihypertensive | Tiamenidine, Tienilic Acid nih.gov |

Significance in Materials Science

Beyond its role in medicine, the thiophene nucleus is a crucial component in the field of materials science. nih.gov Thiophene-based polymers, in particular, have garnered significant attention due to their unique electronic, optical, and electrical properties. numberanalytics.com These conjugated polymers have a delocalized π-electron system along their backbone, which is responsible for their conductivity and other interesting characteristics. numberanalytics.com

Applications of thiophene-based materials include:

Organic Electronics : Thiophene polymers are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govnumberanalytics.comresearchgate.net Their advantages include flexibility, low cost, and ease of processing. numberanalytics.com

Energy Storage : These polymers are being explored for use in batteries and supercapacitors due to their high conductivity and electrochemical stability. numberanalytics.comnumberanalytics.com

Sensors : The electronic properties of thiophene-based polymers make them suitable for use in various types of sensors, including biosensors. numberanalytics.comresearchgate.net

Dyes and Pigments : Thiophene derivatives are utilized in the synthesis of stable and vividly colored dyes.

The versatility of thiophene chemistry allows for the fine-tuning of the properties of these materials by modifying the structure of the thiophene monomers. mdpi.com

Overview of Research Trajectories for 2-(Acetamido)thiophene and Analogues

Research specifically focused on this compound and its analogues has explored various synthetic pathways and biological activities. One common synthetic route involves the acylation of 2-aminothiophene with reagents like acetyl chloride or acetic anhydride (B1165640). Another method is the Beckmann rearrangement of acetylthiophene oxime benzenesulfonates. researchgate.net

Studies on this compound derivatives have revealed their potential as:

Anti-inflammatory agents : This compound has been investigated for its ability to inhibit key enzymes in the inflammatory response, such as COX and LOX.

Anticancer agents : The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. semanticscholar.org For example, certain N-(thienyl)-2-chloroacetamide derivatives have shown promising results against human cancer cell lines. semanticscholar.org

Acetylcholinesterase inhibitors : In the search for treatments for Alzheimer's disease, analogues of this compound have been synthesized and evaluated as acetylcholinesterase inhibitors, with some showing greater potency than the reference drug donepezil. nih.gov

Antimicrobial agents : Derivatives of this compound have demonstrated antimicrobial properties. acs.org

The table below highlights some research findings on the biological activities of this compound analogues.

| Research Area | Key Findings | Reference |

| Anticancer | N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides showed high cytotoxic effect against HepG2 and MCF-7 cell lines. | semanticscholar.org |

| Acetylcholinesterase Inhibition | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed 60% inhibition, compared to 40% by donepezil. | nih.gov |

| Antimicrobial | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated significant activity against yeasts like Candida glabrata and Candida krusei. | acs.org |

| EGFR/HER2 Inhibition | A 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide derivative showed high in vitro cytotoxic activity against the H1299 lung cancer cell line. | mdpi.com |

This ongoing research underscores the potential of this compound as a versatile scaffold for the development of new therapeutic agents and advanced materials.

Structure

3D Structure

属性

IUPAC Name |

N-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSATURPVOMZWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156606 | |

| Record name | N-2-Thienylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-81-1 | |

| Record name | N-2-Thienylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13053-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetamido)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013053811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Thienylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-thienylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ACETAMIDO)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BU665L2ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(Acetamido)thiophene

The most direct method for preparing this compound involves the N-acylation of 2-aminothiophene or its derivatives. This transformation is typically straightforward and can be accomplished using standard acylating agents.

The acetylation of 2-aminothiophenes is a common and high-yielding reaction. The amino group at the C-2 position of the thiophene (B33073) ring readily reacts as a nucleophile with strong electrophilic acetylating agents like acetyl chloride or, more commonly, acetic anhydride (B1165640).

The reaction is often performed by heating the 2-aminothiophene derivative with an excess of acetic anhydride. mdpi.comnih.gov The process is typically efficient, and the resulting N-(thienyl)acetamide often crystallizes upon cooling or after the addition of water to hydrolyze the remaining anhydride. mdpi.comnih.gov For instance, refluxing 1-(2-amino-3-thienyl)ethanone with excess acetic anhydride for 15 minutes, followed by the addition of water, yields N-(3-acetyl-2-thienyl)acetamide in 95% yield. mdpi.com

Table 1: Examples of Direct Acylation of 2-Aminothiophene Derivatives

| Starting Material | Acylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(2-Amino-3-thienyl)ethanone | Acetic Anhydride | Reflux, 15 min | N-(3-Acetyl-2-thienyl)acetamide | 95 | mdpi.com |

An alternative to direct acylation involves a two-step procedure where a carboxylic acid is first activated by converting it into a more reactive acyl chloride. This acyl chloride is then reacted with the 2-aminothiophene derivative without intermediate purification. This method is particularly useful when the desired acyl group is not available as a commercial anhydride or simple acyl chloride.

A typical protocol involves activating a carboxylic acid, such as 2-(thiophen-2-yl)acetic acid, with an agent like thionyl chloride to form the corresponding 2-(thiophen-2-yl)acetyl chloride. acs.org This activated intermediate is then added to a solution of the aminothiophene derivative (e.g., 2-aminothiophene-3-carbonitrile) in a suitable solvent like tetrahydrofuran (B95107) (THF), often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. acs.org The reaction proceeds, usually at room temperature, to yield the final N-acylated thiophene. acs.org

The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.orgnih.gov Since 2-aminothiophene is the direct precursor to this compound, the Gewald reaction is a cornerstone of its synthesis. The reaction typically involves a one-pot condensation of a carbonyl compound, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base. arkat-usa.orgorganic-chemistry.org The resulting 2-aminothiophene can then be acylated as described previously.

The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile. wikipedia.orgchemrxiv.org This is followed by the addition of sulfur and a subsequent ring-closure and tautomerization to form the aromatic 2-aminothiophene ring. wikipedia.org

The classic Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester, such as ethyl cyanoacetate, in the presence of elemental sulfur and a base like triethylamine or morpholine. wikipedia.orgorganic-chemistry.org This multicomponent synthesis allows for the creation of a wide variety of substituted 2-aminothiophenes in a single step. arkat-usa.org The versatility of this method stems from the broad availability of different ketones and activated nitriles, enabling access to a diverse library of 2-aminothiophene precursors. arkat-usa.org

Table 2: Representative Reactants in the Classic Gewald Reaction

| Carbonyl Component | Activated Nitrile | Base |

|---|---|---|

| Ketone (e.g., Cyclohexanone) | α-Cyanoester (e.g., Ethyl Cyanoacetate) | Morpholine |

| Aldehyde | Malononitrile | Triethylamine |

A significant variation of the Gewald reaction utilizes cyanoacetamide or its derivatives in place of α-cyanoesters. nih.gov This approach directly leads to the synthesis of 2-aminothiophene-3-carboxamides. nih.gov The reaction proceeds via a similar three-component condensation between a ketone or aldehyde, a cyanoacetamide, and elemental sulfur. nih.govnih.gov

This protocol is valuable as it provides a direct route to thiophenes with an amide functional group at the 3-position. The resulting 2-amino-3-carboxamidothiophenes can then be selectively N-acylated at the 2-amino position to produce the corresponding 2-acetamido derivatives. The reaction conditions are often mild, and the workup can be as simple as precipitation in water followed by filtration. nih.gov

Table 3: Examples of Gewald Reaction using Cyanoacetamide

| Carbonyl Component | Cyanoacetamide Derivative | Base | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes | N-substituted Cyanoacetamides | Diethylamine | 2-Aminothiophene-3-carboxamides | nih.gov |

Gewald Reaction-Based Synthesis

Microwave-Assisted Gewald Synthesis

The Gewald reaction, first reported in the 1960s, is a multicomponent reaction that provides a versatile and straightforward method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyano ester, and elemental sulfur in the presence of a base. ijert.orgresearchgate.net The application of microwave irradiation to assist this synthesis has emerged as a powerful technique to enhance reaction efficiency. Microwave-assisted synthesis can significantly accelerate reaction rates, improve product yields, and reduce the formation of by-products when compared to conventional heating methods. ijert.orgsemanticscholar.org

The benefits of microwave heating stem from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in shorter reaction times, sometimes reducing processes that take hours to mere minutes. ijert.org For instance, in an improved protocol for the Gewald reaction, a series of 2-aminothiophene derivatives were synthesized in 30 minutes under microwave irradiation, achieving isolated yields ranging from 57% to 95%. semanticscholar.org The optimized conditions for this procedure involved using pyrrolidine (B122466) as a base and dimethylformamide (DMF) as the solvent at a temperature of 50°C. semanticscholar.org Comparatively, the same reaction under conventional thermal heating resulted in a significantly lower yield of 47%. semanticscholar.org

Different bases and solvents can be employed in the microwave-assisted Gewald synthesis to optimize the yield for specific substrates. The choice of reactants also plays a crucial role in the outcome.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 30 minutes |

| Temperature | Reflux | 50 °C |

| Yield | 47% | up to 95% |

| Advantages | Standard laboratory setup | Rapid, high yield, fewer by-products |

Multicomponent Reactions for Thiophene Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate complex molecular structures from simple precursors. nih.govnih.gov MCRs are particularly valuable for synthesizing heterocyclic compounds, including thiophene derivatives, which are significant scaffolds in medicinal chemistry and materials science. nih.gov The synthesis of thiophenes via MCRs, such as the Gewald reaction, offers a convergent and diversity-oriented pathway to a wide range of substituted products. nih.govresearchgate.net

The scope and efficiency of multicomponent reactions for thiophene synthesis can be significantly enhanced through the use of metal catalysts. nih.gov Catalysis is crucial for steering MCRs toward a specific reaction pathway, improving yields, and shortening reaction times. nih.gov Various transition metals have been employed to catalyze the formation of heterocyclic molecules.

Research has demonstrated the effectiveness of catalysts such as those based on palladium (Pd), nickel (Ni), gold (Au), and copper (Cu) in MCRs. nih.gov For example, a gold/magnesium oxide (Au/MgO) catalyst has been shown to be highly effective for the multicomponent coupling reactions to synthesize multisubstituted pyridines, a process involving condensation and cyclization steps that share mechanistic principles with some thiophene syntheses. nih.gov Similarly, cationic Pd(II) complexes have been used to catalyze enantioselective arylative cyclization of alkyne-tethered enals. nih.gov In the context of thiophene synthesis, metal catalysts can facilitate key bond-forming steps, such as C-S coupling, and control the regioselectivity of the reaction.

| Metal Catalyst | Reaction Type | Potential Role in Thiophene Synthesis |

|---|---|---|

| Palladium (Pd) | Arylative cyclization | Facilitating C-C and C-S bond formation |

| Nickel (Ni) | α–functionalization of ketones | Activating starting materials |

| Gold (Au) | Multicomponent coupling | Promoting cyclization steps |

| Copper (Cu) | Decarboxylative C-S coupling mdpi.com | Catalyzing C-S bond formation |

Base catalysis is fundamental to many multicomponent reactions that produce thiophene derivatives, most notably the Gewald reaction. researchgate.net In these syntheses, a base is required to deprotonate one of the acidic methylene (B1212753) compounds, initiating the reaction cascade. derpharmachemica.com A variety of bases have been utilized, ranging from inorganic bases like potassium carbonate (K₂CO₃) to organic amines such as triethylamine. researchgate.netscribd.com The choice of base can influence reaction rates and product yields. In some protocols, strong bases like potassium tert-butoxide (tBuOK) are used to drive the reaction to completion. nih.gov

Lewis bases can also play a catalytic role in these transformations. While traditional Brønsted bases act as proton acceptors, Lewis bases can activate substrates through the donation of an electron pair. For instance, a Lewis base can interact with elemental sulfur to form a more reactive polysulfide species, or it can activate a carbonyl group towards nucleophilic attack. This type of catalysis is integral to selecting a specific reaction route and avoiding the formation of by-products. nih.gov Heterogeneous catalysts, such as calcium oxide (CaO), have also been reported as effective, low-cost options for the one-pot synthesis of 2-aminothiophenes, offering advantages like simple workup procedures and catalyst reusability. derpharmachemica.com

Chemical Reactivity of this compound

The chemical reactivity of this compound is governed by the properties of the thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom. nih.gov While the thiophene ring is aromatic, the sulfur atom remains susceptible to oxidation. The electron-donating nature of the acetamido group at the C2 position influences the electron density of the ring, which in turn affects its reactivity in various chemical transformations.

Oxidation Reactions

The sulfur atom in the thiophene ring can be oxidized using various oxidizing agents. nih.gov This process is a key transformation and can lead to the formation of different oxidation states of sulfur. Common oxidants employed for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst like methyltrioxorhenium(VII), and peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). researchgate.netnih.gov The oxidation can proceed in a stepwise manner, first yielding a sulfoxide (B87167) and, upon further oxidation, a sulfone. nih.gov The stability of these oxidized products can vary greatly depending on the substituents on the thiophene ring. nih.gov

The oxidation of this compound can lead to the formation of this compound-1-oxide (a sulfoxide) and subsequently this compound-1,1-dioxide (a sulfone). nih.govresearchgate.net

Thiophene Sulfoxides: The initial oxidation product is the sulfoxide. Thiophene-S-oxides are often highly reactive and unstable intermediates that can act as potent electrophiles. nih.govacs.org Unless the thiophene ring has bulky substituents at the C2 and C5 positions that provide steric protection, the sulfoxide may be difficult to isolate and can participate in further reactions, such as Diels-Alder dimerizations. nih.gov

Thiophene Sulfones: Further oxidation of the sulfoxide intermediate yields the corresponding sulfone. organic-chemistry.org Thiophene sulfones are generally more stable than their sulfoxide precursors. The conversion of a sulfoxide to a sulfone can be achieved by using a stoichiometric excess of the oxidizing agent or by employing stronger oxidizing conditions. organic-chemistry.org The selectivity between sulfoxide and sulfone formation can often be controlled by carefully managing the reaction stoichiometry and conditions. organic-chemistry.orgorganic-chemistry.org For example, using one equivalent of an oxidant under mild conditions may favor the sulfoxide, while an excess of the oxidant or higher temperatures will typically lead to the sulfone. organic-chemistry.org

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) with catalyst | Sulfoxide and/or Sulfone | nih.gov |

| meta-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide and/or Sulfone | researchgate.net |

| Oxone® | Sulfoxide, Sulfone | nih.gov |

| Selectfluor | Sulfoxide, Sulfone | organic-chemistry.org |

| Periodic acid (H₅IO₆) with FeCl₃ | Sulfoxide | organic-chemistry.org |

Reduction of the Acetamido Group to an Amine

The conversion of the acetamido group in this compound to a primary amine, yielding 2-aminothiophene, is a fundamental transformation. This deprotection is crucial as the resulting 2-aminothiophene is a key precursor for a wide range of heterocyclization reactions. The hydrolysis of the amide bond can be achieved under both acidic and basic conditions. youtube.comlibretexts.org

Acid-Catalyzed Hydrolysis: This method typically involves heating the this compound in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid. ucalgary.ca The reaction mechanism begins with the protonation of the carbonyl oxygen of the acetamido group, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this carbon leads to the formation of a tetrahedral intermediate. ucalgary.ca Proton transfer and elimination of acetic acid result in the formation of the 2-aminothiophenium salt, which is then neutralized to give 2-aminothiophene.

Base-Catalyzed Hydrolysis (Saponification): Alternatively, the hydrolysis can be performed by heating this compound with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. youtube.com In this process, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the amide anion is facilitated by the solvent. This process irreversibly yields the carboxylate salt (e.g., sodium acetate) and 2-aminothiophene. libretexts.org This reaction typically goes to completion because the final deprotonation of the resulting carboxylic acid by the base is thermodynamically favorable. libretexts.org

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The acetamido group (–NHCOCH₃) attached at the C2 position is an activating group and directs incoming electrophiles to the ortho and para positions. brainly.comstackexchange.com In the case of the five-membered thiophene ring, substitution occurs preferentially at the alpha-positions (C2 and C5) over the beta-positions (C3 and C4) due to the greater stability of the cationic intermediate.

Since the C2 position is already substituted, the directing effect of the acetamido group strongly favors electrophilic attack at the C5 position. The lone pair of electrons on the nitrogen atom can be delocalized into the thiophene ring through resonance, stabilizing the sigma complex formed during substitution at the C5 position. researchgate.net While the acetamido group is activating, it is less so than a simple amino (–NH₂) group because the electron-donating resonance effect of the nitrogen lone pair is partially diminished by delocalization onto the adjacent carbonyl oxygen. brainly.com

Common electrophilic substitution reactions for this compound include halogenation and nitration.

Halogenation: Bromination of this compound can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) in a suitable solvent. researchgate.net The reaction proceeds regioselectively to yield 5-bromo-2-(acetamido)thiophene. The reaction pathway follows the standard mechanism for electrophilic aromatic substitution.

Nitration: Nitration is typically carried out using a mixture of nitric acid and a stronger acid catalyst. However, due to the high reactivity of the thiophene ring, milder conditions are often necessary to prevent oxidation and polysubstitution. chemicalforums.com For instance, nitration of 2-acetamidothiophene derivatives has been shown to successfully introduce a nitro group at the C5 position.

| Reaction | Reagent(s) | Position of Substitution |

| Bromination | Br₂ in Acetic Acid | C5 |

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | C5 |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is generally not feasible for this compound under standard conditions. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition typically met by the presence of one or more potent electron-withdrawing groups (e.g., –NO₂, –CN, –SO₃H) on the ring. These groups are necessary to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism.

The this compound molecule lacks such strong electron-withdrawing groups. In fact, the acetamido group is an electron-donating group, which increases the electron density of the thiophene ring. This increased electron density makes the ring highly unreactive towards nucleophilic attack. For nucleophilic substitution to occur on a thiophene ring bearing an acetamido group, the ring would need to be further substituted with powerful electron-withdrawing groups at positions that can delocalize the negative charge of the intermediate.

Heterocyclization Reactions utilizing this compound as a Building Block

This compound, and more commonly its hydrolyzed derivative 2-aminothiophene, are highly valuable precursors for the synthesis of fused heterocyclic systems. The amino group at the C2 position, often adjacent to another functional group at C3, provides the necessary reactive sites for cyclization reactions to form bicyclic structures, most notably thieno[2,3-d]pyrimidines.

Thieno[2,3-d]pyrimidines are a class of fused heterocycles with significant biological and pharmaceutical importance. A common and effective strategy for their synthesis involves the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene core. 2-Aminothiophene derivatives, obtained from the hydrolysis of this compound, are ideal starting materials for this purpose.

One direct route involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives in the presence of a base. brainly.com This method utilizes a starting material where the acetamido group is already in place, alongside a carboxamide group at the adjacent C3 position. Heating this substrate with a base, such as sodium hydroxide in aqueous methanol, induces an intramolecular cyclization to form the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine ring system.

More frequently, syntheses start with 2-aminothiophene-3-carbonitrile (B183302) or methyl 2-aminothiophene-3-carboxylate. These precursors undergo cyclization with various one-carbon reagents to form the pyrimidine ring. The table below summarizes several established methods.

| Starting Material | Reagent(s) | Reaction Conditions | Product Type |

| 2-Acylaminothiophene-3-carboxamide | Base (e.g., NaOH) | Aqueous Methanol, Heat | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine |

| Methyl 2-aminothiophene-3-carboxylate | Urea | Heat (190°C) | Thieno[2,3-d]pyrimidine-2,4-diol |

| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate | Pyridine, Reflux | 2-Thioxo-thieno[2,3-d]pyrimidine derivative |

| 2-Aminothiophene-3-carboxamide | Nitriles in Dioxane | HCl | 4-Amino-thieno[2,3-d]pyrimidine derivative |

| 2-Aminothiophene-3-carbonitrile | Formic Acid | Reflux | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine |

These reactions showcase the utility of the 2-amino (or 2-acetamido) functionality on the thiophene ring as a cornerstone for building molecular complexity, leading to the creation of the biologically relevant thieno[2,3-d]pyrimidine (B153573) scaffold.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of 2-(Acetamido)thiophene.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The protons on the thiophene (B33073) ring typically appear as multiplets in the aromatic region due to spin-spin coupling. The amide proton (N-H) gives rise to a broad singlet, and the methyl (CH₃) protons of the acetamido group appear as a sharp singlet in the upfield region.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | ~9.3 | Broad Singlet |

| Thiophene Ring (C₃-H, C₄-H, C₅-H) | ~6.9 - 7.4 | Multiplet |

| Acetyl (CH₃) | ~2.1 | Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbon of the amide, the carbons of the thiophene ring, and the methyl carbon. The chemical shifts of the thiophene ring carbons are characteristic of a heteroaromatic system.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~167 |

| Thiophene Ring (C₂, C₃, C₄, C₅) | ~115 - 140 |

| Acetyl (CH₃) | ~23 |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands that confirm the presence of the amide group and the thiophene ring. chemicalbook.com Key vibrational frequencies include the N-H stretch, the C=O stretch of the amide, and various vibrations associated with the thiophene ring. chemicalbook.comnii.ac.jp

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Amide) | ~3300 - 3100 | Stretching Vibration |

| C-H (Aromatic) | ~3100 - 3000 | Stretching Vibration |

| C=O (Amide I) | ~1660 | Stretching Vibration |

| N-H (Amide II) | ~1540 | Bending Vibration |

| C=C (Thiophene Ring) | ~1500 - 1400 | Stretching Vibrations |

Note: Wavenumbers are approximate.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₇NOS), the expected monoisotopic mass is approximately 141.02 Da. nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass, confirming the molecular formula. chemicalbook.comuni.lu

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇NOS |

| Monoisotopic Mass | 141.0248 Da |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While specific crystallographic data for this compound itself is not widely reported, studies on similar 2-aminothiophene derivatives reveal common structural features. acs.orgmdpi.com For instance, in related structures, intermolecular hydrogen bonds involving the amide N-H group are often observed, playing a crucial role in the crystal packing. mdpi.comacs.org The thiophene ring is typically planar. researchgate.net

Elemental Analysis

Elemental analysis is a technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This analysis is crucial for verifying the empirical formula and confirming the purity of a synthesized sample. The theoretical elemental composition of this compound is calculated from its molecular formula, C₆H₇NOS.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 72.06 | 51.04 |

| Hydrogen | H | 1.008 | 7.056 | 5.00 |

| Nitrogen | N | 14.01 | 14.01 | 9.93 |

| Oxygen | O | 16.00 | 16.00 | 11.34 |

| Sulfur | S | 32.07 | 32.07 | 22.71 |

| Total | | | 141.19 | 100.00 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of 2-(Acetamido)thiophene and its derivatives. These computational methods provide valuable insights that complement experimental findings.

Geometry Optimization and Electronic Structure

DFT calculations, often employing the B3LYP functional with various basis sets such as 6-31G(d), 6-311++G(d,p), and cc-PVTZ, are used to determine the optimized molecular geometry of thiophene (B33073) derivatives. These calculations help in understanding the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.netnih.gove3s-conferences.orgias.ac.in For instance, studies on related thiophene structures have shown that the calculated intramolecular distances of S1–C2 and C5–S1 are typically in the range of 1.73 Å to 1.75 Å. mdpi.com The bond angles, such as those involving a sulfonamide group, are also calculated and have been found to be in close agreement with experimental values. mdpi.com The electronic structure of these molecules is further elucidated by analyzing the distribution of the electronic cloud, which is often spread over the entire compound, particularly on the phenyl and thiophene rings. mdpi.com

| Parameter | Calculated Value |

|---|---|

| S1–C2 Bond Length | 1.73 - 1.75 Å |

| C5–S1 Bond Length | 1.73 - 1.75 Å |

| O=S–NH2 Bond Angle | 105.04 - 111.26° |

| O=S=O Bond Angle | 120.46 - 121.18° |

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Theoretical vibrational frequencies are calculated using DFT to complement experimental FT-IR and FT-Raman spectra. iosrjournals.org These calculations help in the assignment of vibrational modes to specific molecular motions. For aromatic compounds like this compound, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. globalresearchonline.net C-H in-plane bending vibrations appear between 1300-1000 cm⁻¹, and out-of-plane bending occurs in the 1000-750 cm⁻¹ range. iosrjournals.org The C-S stretching modes in the thiophene ring have been reported to appear between 710 and 687 cm⁻¹. iosrjournals.org By comparing the computed vibrational spectra with experimental data, a detailed understanding of the molecule's vibrational properties can be achieved. iosrjournals.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.orgyoutube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. jchps.com A smaller energy gap suggests higher reactivity. jchps.commdpi.com For thiophene derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may have stronger delocalization on specific rings or acceptor groups. researchgate.net DFT calculations are used to determine the energies of these orbitals and the resulting energy gap, providing insights into the molecule's electronic transitions and reactivity. jchps.comdntb.gov.uaresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.58 to -5.91 |

| ELUMO | -1.99 to -2.73 |

| ΔEH-L | 3.11 - 3.83 |

Reactivity Descriptors (Fukui Functions, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. chemrxiv.orgnih.gov The Fukui function, f(r), identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net It represents the change in electron density at a specific point when the total number of electrons changes. nih.gov The electrophilicity index (ω) is another global reactivity descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. nih.govscielo.org.mx A higher electrophilicity index indicates a greater capacity to accept electrons. mdpi.com Local extensions of this index, such as the local electrophilicity (ωk), can be used to describe the reactivity of specific atoms or functional groups within the molecule. scielo.org.mx These descriptors are valuable for predicting the regioselectivity of chemical reactions.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comjuniperpublishers.comresearchgate.net In the context of this compound and its derivatives, docking studies are employed to investigate their potential as inhibitors of biological targets, such as enzymes. rjraap.comnih.gov These studies can reveal the binding modes and interactions, including hydrogen bonding and hydrophobic interactions, between the ligand and the active site of a protein. mdpi.com For example, docking simulations of thiophene derivatives with dihydrofolate reductase of C. albicans and rhomboid protease of E. coli have shown marked interactions with vital residues, suggesting their potential as anti-fungal and anti-bacterial agents. mdpi.com The results of molecular docking can provide valuable insights for the design and development of new therapeutic agents. nih.gov

Conformational Analysis and Chirality Effects

The study of the conformational preferences of this compound is important for understanding its structure-activity relationships. Computational methods can be used to determine the relative stabilities of different conformers and the energy barriers for their interconversion. rsc.org For some thiophene derivatives, chirality plays a significant role in their properties and biological activities. nih.govmdpi.com The expression of chirality can be influenced by molecular irregularity and the linking of chiral arms to a central core. nih.gov Vibrational circular dichroism (VCD) spectroscopy, combined with DFT calculations, can be used to determine the absolute configuration of chiral thiophene derivatives and to identify their predominant conformations in solution. researchgate.net

Solvent Effects on Molecular Properties

The interaction between a solute molecule, such as this compound, and solvent molecules can lead to significant changes in its electronic structure and, consequently, its spectroscopic properties. This phenomenon, known as solvatochromism, is typically investigated by measuring UV-Visible absorption and fluorescence spectra in a range of solvents with varying polarities.

For thiophene derivatives, particularly those with donor-π-acceptor (D-π-A) characteristics, an increase in solvent polarity generally leads to a bathochromic (red) shift in the absorption and, more pronouncedly, the emission spectra. This is indicative of a larger dipole moment in the excited state compared to the ground state. In the case of this compound, the acetamido group (-NHCOCH₃) can act as a weak electron-donating group, and the thiophene ring itself is a polarizable π-system. Upon excitation, a redistribution of electron density can occur, leading to an intramolecular charge transfer (ICT) character in the excited state.

Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap between them and causing a red shift in the fluorescence emission. The absorption spectrum is generally less sensitive to solvent polarity. The magnitude of these shifts is dependent on the change in dipole moment between the ground and excited states.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for modeling these solvent effects. By employing continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a quantum mechanics/molecular mechanics (QM/MM) approach, it is possible to calculate the electronic transition energies and dipole moments of this compound in various solvents. researchgate.netmdpi.com These calculations can predict the direction and relative magnitude of solvatochromic shifts, providing valuable insights into the nature of the excited states and the solute-solvent interactions.

For instance, theoretical studies on similar thiophene-based molecules have successfully correlated calculated spectral shifts with experimental data, confirming the influence of solvent polarity on the electronic properties. ekb.egbiointerfaceresearch.com Such studies typically involve optimizing the molecular geometry in both the ground and first excited states within a simulated solvent environment to understand the charge redistribution upon excitation.

While detailed research findings with specific data tables for this compound are absent from the reviewed sources, the established principles of solvatochromism in thiophene derivatives allow for a robust qualitative prediction of its behavior. It is expected that increasing solvent polarity would induce a bathochromic shift in its fluorescence spectrum, a consequence of the stabilization of a more polar excited state.

Biological and Pharmacological Research

Anti-Inflammatory Activity

The anti-inflammatory potential of compounds related to 2-(Acetamido)thiophene has been evaluated through their ability to inhibit key enzymes and modulate signaling molecules involved in the inflammatory cascade. nih.govencyclopedia.pub The thiophene (B33073) ring is a core component of several commercially available anti-inflammatory drugs, highlighting its importance as a pharmacophore. nih.govencyclopedia.pubnih.gov

Cyclooxygenase (COX) enzymes are central mediators of inflammation through their role in prostaglandin (B15479496) synthesis. nih.gov The ability of thiophene derivatives to inhibit these enzymes is a key aspect of their anti-inflammatory effect. For instance, the thiophene derivative CBS-1108 (2-acetylthiophene 2-thiazolylhydrazone) demonstrated potent inhibition of cyclooxygenase with a half-maximal inhibitory concentration (IC50) of 2 x 10⁻⁶ M. nih.gov Marketed anti-inflammatory drugs that contain a thiophene moiety, such as Tinoridine and Tiaprofenic acid, also exert their therapeutic effects by inhibiting COX enzymes. nih.govencyclopedia.pubnih.gov

Lipoxygenase (LOX) enzymes represent another critical pathway in the generation of inflammatory mediators. nih.gov The dual inhibition of both COX and LOX pathways can offer significant therapeutic benefits. nih.gov The derivative CBS-1108 has been shown to inhibit both 5-lipoxygenase and 12-lipoxygenase, with IC50 values of 2 x 10⁻⁶ M and 9 x 10⁻⁶ M, respectively. nih.gov

Furthermore, a series of 3-substituted thiophene derivatives with a free amino group at the 2-position were identified as inhibitors of 15-lipoxygenase-1 (15-LOX-1). nih.gov One of the most potent compounds discovered in this series, compound A9, exhibited an IC50 value of 12.4 ± 0.9 μM against 15-LOX-1. nih.gov The commercially available drug Zileuton, which contains a thiophene ring, is also known as a LOX inhibitor. encyclopedia.pubnih.gov

The inflammatory response is orchestrated by a complex network of pro-inflammatory mediators, including cytokines. Thiophene derivatives have been shown to modulate the levels of these key signaling molecules. In a study involving an asthma model, novel thiazolo-thiophene derivatives were found to significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in bronchoalveolar lavage fluid. nih.gov

Anticancer / Cytotoxic Properties

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines. nih.govmdpi.com

Numerous studies have documented the antiproliferative activity of thiophene derivatives against a range of cancer cell lines. The cytotoxic effect is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For example, a series of fused thienopyrimidine derivatives were tested against liver (HepG2) and prostate (PC-3) cancer cell lines. mdpi.com The chloro-substituted derivative 3b emerged as a particularly potent compound, with IC50 values of 3.105 ± 0.14 μM and 2.15 ± 0.12 μM on HepG2 and PC-3 cells, respectively. mdpi.com In another study, derivatives of ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were evaluated against HepG2, MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. nih.gov Compound 7 from this series showed promising activity against HepG2 cells with an IC50 value of 13.5 µg/ml. nih.govresearchgate.net

Research on 2-amino thiophene derivatives also highlighted their antiproliferative potential against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.govbohrium.com Similarly, a 2-acetamido thiophene derivative (compound 4) demonstrated cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 23.2 µM after 48 hours of incubation. mdpi.com

| Compound/Derivative Series | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Thienopyrimidine (Compound 3b) | HepG2 (Liver) | 3.105 ± 0.14 μM | mdpi.com |

| Thienopyrimidine (Compound 3b) | PC-3 (Prostate) | 2.15 ± 0.12 μM | mdpi.com |

| Thienopyrimidine (Compound 3f) | HepG2 (Liver) | 4.296 ± 0.2 μM | mdpi.com |

| Thienopyrimidine (Compound 3g) | HepG2 (Liver) | 3.77 ± 0.17 μM | mdpi.com |

| 2-(2-cyanoacetamido)thiophene derivative (Compound 7) | HepG2 (Liver) | 13.5 µg/ml | nih.govresearchgate.net |

| 2-acetamido thiophene derivative (Compound 4) | MCF-7 (Breast) | 23.2 µM | mdpi.com |

To understand the basis of their cytotoxic activity, researchers have investigated the molecular mechanisms by which thiophene derivatives affect cancer cells. Key findings point towards the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle. mdpi.comnih.govmdpi.comresearchgate.net

Studies on fused thienopyrimidine derivatives revealed that their anticancer activity is linked to the ability to induce cell cycle arrest in the S phase, which is followed by apoptosis mediated by caspase-3. mdpi.com Another investigation involving a 2-acetamido thiophene derivative in MCF-7 breast cancer cells showed a significant induction of apoptosis, with a 26.86% reduction in cell viability. mdpi.com This compound also caused cell cycle arrest, evidenced by a 1.48-fold increase in the G2/M-phase cell population and a 1.39-fold increase in the S-phase population. mdpi.com

Other research has shown that different thiophene derivatives can arrest the cell cycle at various phases. For instance, a series of derivatives were found to induce a significant G0/G1 phase cell cycle arrest in MCF-7 cells, with one compound, SB-200, also triggering apoptosis. researchgate.net In HeLa cells, certain 2-amino thiophene derivatives were shown to interfere with the progression of the cell cycle, demonstrating a cytostatic effect that prevents cell growth and multiplication. nih.govbohrium.com

Antimicrobial Activity

Thiophene derivatives, including those with an acetamido substitution, have demonstrated significant antimicrobial properties against a wide range of pathogenic microorganisms. mdpi.com The inherent chemical features of the thiophene ring contribute to its ability to interact with microbial cellular components, leading to the inhibition of growth or cell death.

A number of novel thiophene derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has identified several thiophene compounds with promising activity against multidrug-resistant strains, a critical area of need in infectious disease research. frontiersin.orgnih.gov

For example, certain 2-acetylthiophene (B1664040) derivatives have shown notable antibacterial activity. One study reported a thiophene derivative that was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Another study focused on a series of thiophene derivatives that exhibited significant bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov The minimum inhibitory concentrations (MICs) for some of these derivatives were in the range of 16 to 32 mg/L for resistant A. baumannii and 8 to 32 mg/L for resistant E. coli. frontiersin.orgnih.gov

| Thiophene Derivative | Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 | frontiersin.orgnih.gov |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 | frontiersin.orgnih.gov |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 | frontiersin.orgnih.gov |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 | frontiersin.orgnih.gov |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 | frontiersin.orgnih.gov |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 | frontiersin.orgnih.gov |

In addition to their antibacterial properties, thiophene derivatives have been recognized for their potent antifungal activity against various pathogenic fungi. nih.gov Several studies have demonstrated the efficacy of these compounds against clinically relevant fungal species.

One investigation highlighted a tetrasubstituted 2-acetylthiophene derivative and its subsequent iminothiophene derivatives as being active against four different fungal species. nih.gov Another study synthesized a series of thiophene compounds and tested their antifungal activity, revealing that some derivatives displayed significant inhibition of fungal growth. nih.gov The versatility of the thiophene scaffold allows for chemical modifications that can enhance antifungal potency and spectrum of activity. nih.gov

| Thiophene Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| Iminothiophene Derivative 7 | Aspergillus fumigatus | Active | nih.gov |

| Iminothiophene Derivative 8a | Syncephalastrum racemosum | Active | nih.gov |

| Iminothiophene Derivative 8b | Geotrichum candidum | Active | nih.gov |

| Enaminone Derivative 10 | Candida albicans | Active | nih.gov |

The antimicrobial action of thiophene derivatives is believed to stem from multiple mechanisms, a characteristic that could be advantageous in combating drug resistance. One of the primary proposed mechanisms is the disruption of the bacterial cell membrane. frontiersin.orgnih.gov Studies have shown that certain thiophene compounds can increase the permeability of the cell membrane, leading to leakage of intracellular components and ultimately cell death. frontiersin.orgnih.gov This effect has been observed in both Gram-negative and Gram-positive bacteria.

Other Investigated Biological Activities

Beyond their anticancer and antimicrobial properties, derivatives of this compound have been explored for other valuable biological functions, with antioxidant activity being a notable area of investigation.

Several studies have highlighted the antioxidant potential of thiophene derivatives, attributing this activity to their ability to scavenge free radicals. researchgate.netnih.goveurekaselect.com The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.

The structure of the thiophene derivative plays a crucial role in its antioxidant efficacy. The presence of electron-donating groups on the thiophene ring is thought to enhance its ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netnih.goveurekaselect.com For example, a study on various synthetic compounds with a thiophene moiety found that the nature and orientation of substitutions significantly influenced their radical scavenging activity. nih.goveurekaselect.com This suggests that the antioxidant properties of this compound and its analogs can be fine-tuned through chemical modification. The antioxidant function of these compounds may also contribute synergistically to their other biological activities, such as in combating the increased oxidative stress observed in cancerous conditions. techscience.com

| Thiophene Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Synthetic Thiophene Derivatives | DPPH | Activity influenced by nature and orientation of substitutions. | nih.goveurekaselect.com |

| 3-Hydroxythiophene Derivatives | DPPH | Displayed significant antioxidant activity. | bohrium.com |

| Tetrahydrobenzo[b]thiophene Congeners | Phosphomolybdenum | Some derivatives showed potency comparable to ascorbic acid. | nih.gov |

Enzyme Inhibition (e.g., Acetylcholinesterase)

Derivatives of this compound have been identified as promising inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.

In a notable study, a series of novel this compound derivatives were synthesized and evaluated for their AChE inhibitory activity. One of the most potent compounds identified was 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. This compound demonstrated a 60% inhibition of acetylcholinesterase, which was significantly higher than the 40% inhibition exhibited by the standard reference drug, donepezil, under the same experimental conditions. researchgate.net While specific IC50 values for this particular derivative were not provided in the initial screening, the percentage of inhibition highlights its potential as a strong candidate for further development. For context, the IC50 values of other known AChE inhibitors can range from the nanomolar to the micromolar range. For instance, acetophenone (B1666503) derivatives have shown IC50 values as low as 0.13 microM. nih.gov

The following table provides a comparative look at the inhibitory concentrations of various compounds against acetylcholinesterase to contextualize the potential of this compound derivatives.

| Compound/Derivative Class | IC50 Value (µM) | Notes |

| Donepezil | 0.41 ± 0.09 | Reference drug for Alzheimer's disease. nih.gov |

| Phthalimide derivative (4b) | 16.42 ± 1.07 | A synthesized compound with a 4-Fluorophenyl moiety. nih.gov |

| Indole (B1671886) derivative (6e) | 68.52 ± 0.04 | A novel synthesized indole derivative. semanticscholar.org |

| Acetophenone derivative (2e) | 0.13 | A potent inhibitor from a series of acetophenone derivatives. nih.gov |

This table is for contextual purposes and does not include this compound itself due to a lack of publicly available IC50 data.

Antihypertensive Activity

Research into the cardiovascular effects of thiophene-containing compounds has revealed their potential as antihypertensive agents. A study focusing on a series of thienylethanolamine derivatives, which can be conceptually related to substituted 2-(acetamido)thiophenes, demonstrated significant antihypertensive activity in spontaneously hypertensive rat models. nih.gov These compounds were found to antagonize both alpha- and beta-adrenoreceptors, which are key targets in the regulation of blood pressure. nih.gov

While direct data on this compound's antihypertensive effects is limited, the activity of these related compounds suggests that the thiophene scaffold is a promising starting point for the development of new antihypertensive drugs. Further research is needed to explore the specific structure-activity relationships of N-thienylacetamide derivatives in this therapeutic area.

Antileishmanial Activity

Thiophene derivatives have emerged as a significant class of compounds with potent activity against Leishmania, the protozoan parasite responsible for leishmaniasis. The 2-aminothiophene core, a close structural relative of this compound, has been a particularly fruitful area of investigation.

Several studies have synthesized and evaluated a range of 2-aminothiophene derivatives, revealing impressive inhibitory concentrations against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. The mechanism of action is believed to involve the induction of apoptosis-like cell death in the parasites and may also include immunomodulatory effects. researchgate.net

Detailed findings from studies on various 2-aminothiophene derivatives are presented in the table below, showcasing their potent antileishmanial activity.

| Compound | Target Organism/Form | IC50 (µM) | CC50 (µM) on J774.A1 Macrophages | Selectivity Index (SI) |

| SB-200 | L. infantum promastigotes | 3.96 | 42.52 | 10.74 |

| L. braziliensis promastigotes | 4.25 | 42.52 | 10.00 | |

| L. major promastigotes | 4.65 | 42.52 | 9.14 | |

| L. infantum amastigotes | 2.85 | 42.52 | 14.97 |

Data sourced from a study on the antileishmanial activity of the 2-amino-thiophene derivative SB-200. sciencedaily.com

Anti-emphysema Potential

While direct studies on the anti-emphysema activity of this compound are not extensively documented, the broader class of thiophene derivatives is being investigated for its potential in treating chronic obstructive pulmonary disease (COPD), of which emphysema is a major component. The underlying pathology of COPD involves chronic inflammation, and thiophene-based compounds have shown promise as anti-inflammatory agents. nih.gov

Research has shown that blocking certain inflammatory pathways can mitigate the effects of COPD. For instance, therapies targeting type 2 inflammation, which can be present in a subset of COPD patients, are under investigation. campus.sanofi The potential of thiophene derivatives to modulate these inflammatory responses suggests a possible therapeutic avenue for emphysema, although more specific research is required to validate this. It has been noted that angiotensin converting enzyme inhibitors (ACEis) and angiotensin-receptor blockers (ARBs) have been associated with a reduction in the progression of emphysema in former smokers. nih.gov

Interactions with Neurotransmitter Systems

The thiophene nucleus is a versatile scaffold that has been incorporated into molecules targeting various components of the central nervous system, including neurotransmitter receptors. Neurotransmitters and their corresponding receptors are fundamental to neuronal communication, and their modulation can have profound effects on physiological and psychological processes. khanacademy.orgyoutube.com

2-Aminothiophene derivatives have been shown to act as positive allosteric modulators of the glucagon-like peptide 1 (GLP-1) receptor, a class of receptors involved in metabolic regulation and which also has neuroprotective effects. nih.gov Additionally, certain 2-aminothiophene derivatives have been identified as antagonists of the human glucagon (B607659) receptor. nih.gov These findings indicate that the this compound core structure can be a valuable template for designing ligands that interact with specific neurotransmitter and peptide hormone receptors. The ability of a compound to bind to a receptor and either mimic the natural ligand (agonist) or block its effect (antagonist) is a cornerstone of modern pharmacology. youtube.com

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies, which systematically alter the molecular structure to observe corresponding changes in biological effect, have been instrumental in optimizing the therapeutic potential of these compounds. nih.gov

Impact of Substituent Modifications

Modifications to the substituents on the thiophene ring of this compound analogues have a profound impact on their biological activities. For instance, in the context of antileishmanial activity, the presence and size of cycloalkyl or piperidinyl groups at the C-4 and C-5 positions of the thiophene ring have been shown to be important for potency. Conversely, a carbonitrile group at the C-3 position was found to be non-essential.

In the realm of enzyme inhibition, the substitution patterns on ancillary parts of the molecule can dramatically alter inhibitory activity. For example, in a series of thiophene-based acetylcholinesterase inhibitors, the nature of the substituents on a piperazine (B1678402) ring attached to the acetamido side chain was a key determinant of potency. researchgate.net These SAR studies provide a roadmap for the rational design of more effective and selective therapeutic agents based on the this compound scaffold.

Bioisosteric Replacements

The thiophene ring, a key structural feature of this compound, is recognized in medicinal chemistry as a bioisostere of the phenyl group. mfd.org.mk Bioisosteres are substituents or groups with similar physical or chemical properties that can be interchanged to enhance a molecule's biological activity, improve its pharmacokinetic profile, or reduce toxicity. mfd.org.mk The replacement of a benzene (B151609) ring with a thiophene ring is a common strategy in drug design. This substitution is generally well-tolerated and can sometimes lead to an increase in the compound's affinity for its biological target. wuxiapptec.com

In the context of developing potent and selective ligands for the GluN2B subtype of the NMDA receptor, which is a target for neurodegenerative disorders, the thiophene ring has been successfully employed as a bioisosteric replacement for benzene, methoxybenzene, and aniline (B41778) moieties. wuxiapptec.com This strategic replacement has been shown to be well-tolerated by the NMDA receptor, and in some cases, has resulted in an increased affinity for the GluN2B subunit. wuxiapptec.com The electronic properties and size of the thiophene ring closely mimic those of a phenyl ring, allowing it to engage in similar interactions with biological targets. wuxiapptec.com

Pharmacokinetics and Pharmacodynamics (ADME Studies)

The study of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial in drug development to assess its potential as a therapeutic agent. While specific, comprehensive ADME data for this compound is not extensively detailed in publicly available literature, general principles derived from studies of other thiophene derivatives can provide some insights into its expected behavior.

Generally, thiophene-containing compounds exhibit a range of pharmacokinetic behaviors. The absorption of thiophene derivatives can be influenced by their physicochemical properties, such as lipophilicity and solubility. For instance, some novel thiophene derivatives have been predicted to have good intestinal absorption.

Metabolism of thiophene-containing drugs primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. mfd.org.mk The metabolic pathways can involve oxidation of the thiophene ring, which may sometimes lead to the formation of reactive metabolites. nih.gov However, the presence of other metabolic pathways can mitigate the potential for toxicity. nih.gov Excretion of thiophene-based pharmaceuticals and their metabolites predominantly occurs via urine following hepatic metabolism. mfd.org.mk

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. The BBB is a highly selective barrier that protects the brain from harmful substances. researchgate.net For a molecule to penetrate the BBB, it generally needs to be small, lipophilic, and have a low polar surface area. researchgate.net

Studies on certain thiophene derivatives designed as Ebola virus entry inhibitors have demonstrated their ability to cross the blood-brain barrier. koreascience.kr In silico (computer-based) predictions for some novel thiophene derivatives have also suggested good distribution in the brain and central nervous system. These findings suggest that the thiophene scaffold, a core component of this compound, can be incorporated into molecules that are capable of penetrating the BBB.

Drug-drug interactions are a significant concern in clinical practice and can occur when one drug alters the ADME properties of another. youtube.com A primary mechanism for such interactions is the inhibition or induction of cytochrome P450 enzymes. youtube.com Thiophene-containing compounds have the potential to interact with these enzymes.

Applications in Materials Science and Industrial Contexts

Liquid Crystalline Materials

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the application or properties of 2-(Acetamido)thiophene as a component in liquid crystalline materials. While the broader class of thiophene-containing compounds has been extensively investigated for liquid crystal applications due to the favorable electronic and structural properties of the thiophene (B33073) ring, studies focusing specifically on the N-(thiophen-2-yl)acetamide structure in this context have not been identified. orientjchem.orgresearchgate.netacs.orgmdpi.com

Research in this area is centered on other derivatives, such as 2,5-disubstituted thiophenes, which are recognized for creating calamitic (rod-shaped) liquid crystals. acs.org The planarity and rigidity of the thiophene ring are key features that are exploited in the design of these materials. acs.org However, the specific influence of the 2-acetamido substituent on mesophase behavior, transition temperatures, and other liquid crystalline properties has not been reported.

Corrosion Inhibitors

Similarly, a thorough search of published research reveals a lack of studies specifically investigating this compound for use as a corrosion inhibitor. The field of corrosion science has explored a wide variety of thiophene derivatives, which often show significant efficacy in protecting metals from corrosive environments. tandfonline.comresearchgate.netresearchgate.netresearchgate.net The inhibitive action of these compounds is generally attributed to the presence of the sulfur heteroatom, pi-electron systems, and other functional groups containing nitrogen or oxygen, which facilitate adsorption onto the metal surface, forming a protective barrier. tandfonline.comresearchgate.netnih.gov

Studies have successfully demonstrated the corrosion inhibition potential of related compounds such as Schiff bases derived from 2-acetylthiophene (B1664040) and thiophene-imidazoline derivatives. tandfonline.comresearchgate.netnih.gov However, specific data on the performance, mechanism, or efficiency of this compound in preventing the corrosion of any particular metal or alloy is not available in the current body of scientific literature. Theoretical and experimental investigations have focused on other molecular structures, leaving the potential of this compound in this application unexplored.

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Bioactivity

A primary direction for future research lies in the continued development of novel analogues of 2-(acetamido)thiophene with superior biological activity. The thiophene (B33073) nucleus is a well-established bioisostere for the phenyl ring, offering advantages in terms of metabolic stability and binding interactions. nih.gov Strategic structural modifications to the this compound core can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Key strategies for developing advanced analogues include:

Functionalization of the Thiophene Ring: Introducing various substituents at the C3, C4, and C5 positions of the thiophene ring can significantly modulate the electronic and steric properties of the molecule, leading to optimized interactions with biological targets. mdpi.com

Hybrid Molecule Design: Fusing the this compound scaffold with other pharmacologically active heterocycles can generate hybrid compounds with dual or synergistic modes of action. nih.gov

Recent research has already demonstrated the potential of this approach, yielding potent inhibitors for various therapeutic targets. mdpi.comnih.gov For example, optimization of a thiophene-containing lead compound resulted in an analogue with potent inhibitory activity against neuraminidase, an important target for influenza treatment. nih.gov

| Analogue Class | Therapeutic Target | Key Findings | Reference |

|---|---|---|---|

| Thiophene Carboxamides | Cancer Cell Lines (A375, HT-29, MCF-7) | Demonstrated significant cytotoxic effects, inducing apoptosis and mitochondrial depolarization with high selectivity against cancer cells. | mdpi.com |

| Thiophene-based Neuraminidase Inhibitors | Influenza Neuraminidase (NA) | Compound 4b showed more potent NA inhibition (IC₅₀ = 0.03 µM) than the reference drug oseltamivir (B103847) carboxylate (IC₅₀ = 0.06 µM). | nih.gov |

| Amino Thiophene-2-Carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Exhibited significant antibacterial activity, with some derivatives showing a high activity index compared to ampicillin. | nih.gov |

Future efforts will likely focus on creating extensive libraries of these analogues for high-throughput screening to identify next-generation drug candidates.

Exploration of New Therapeutic Targets and Disease Applications

The diverse pharmacological activities reported for thiophene derivatives suggest that the therapeutic potential of the this compound scaffold is far from fully realized. nih.gov While research has established its utility in areas like cancer and infectious diseases, future investigations should aim to explore novel therapeutic targets and expand into new disease areas. nih.govmdpi.com